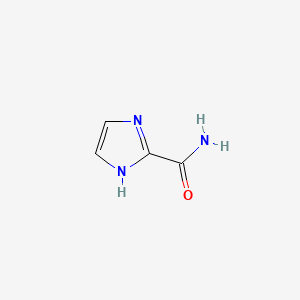

1H-Imidazole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZONYLXCOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936431 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16093-82-6, 80658-49-7 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-Imidazole-2-carboxamide basic properties

An In-Depth Technical Guide to 1H-Imidazole-2-carboxamide: Core Properties and Applications

Abstract

This compound is a heterocyclic organic compound that serves as a pivotal structural motif and versatile building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and potential for derivatization make it a subject of significant interest for researchers. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and analytical characterization of this compound. Furthermore, it delves into its applications in drug development, supported by detailed experimental protocols and safety guidelines, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Introduction to this compound

The imidazole ring is a ubiquitous feature in nature, most notably in the essential amino acid histidine. This five-membered aromatic heterocycle, containing two nitrogen atoms, plays crucial roles in biological systems, often acting as a proton donor/acceptor in enzymatic catalysis or as a ligand for metal ions in proteins.[1] The introduction of a carboxamide group at the 2-position of the imidazole ring yields this compound, a compound that combines the rich chemistry of the imidazole core with the robust hydrogen-bonding capabilities of an amide.

The carboxamide group is present in over 25% of known drugs, valued for its stability, neutrality, and dual role as a hydrogen-bond acceptor and donor.[1] The fusion of these two functional groups in this compound creates a pharmacophore with significant potential for molecular recognition, making it a valuable scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. Its derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents.[2][3][4]

Physicochemical and Structural Properties

This compound is a white crystalline solid at room temperature.[2] A critical feature of its structure is the existence of prototropic tautomers, where the proton on the ring nitrogen can migrate between the two nitrogen atoms. This dynamic equilibrium influences its reactivity and interactions with other molecules.[5]

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O | [2][6][7] |

| Molecular Weight | 111.10 g/mol | [2][6][7] |

| Melting Point | 312-313 °C (with decomposition) | [2] |

| Boiling Point (Predicted) | 365.4 °C at 760 mmHg | [2][6] |

| Density (Predicted) | 1.394 g/cm³ | [2][6] |

| pKa (Predicted) | 11.61 ± 0.10 | [2] |

| LogP (Predicted) | -0.4914 | [7] |

| Topological Polar Surface Area | 71.77 Ų | [7] |

Synthesis and Reactivity

The synthesis of this compound typically proceeds through a multi-step pathway starting from more readily available precursors. A common and logical route involves the formation of the corresponding carboxylic acid, which is then converted to the target carboxamide.

Synthetic Workflow

The causality behind this synthetic strategy lies in the robust and well-established nature of amidation reactions. The carboxylic acid serves as a stable, isolable intermediate that can be activated for reaction with an amine source. This two-stage approach (oxidation followed by amidation) allows for purification at the intermediate step, ensuring a high-purity final product.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative, two-step procedure derived from established methods for the synthesis of the carboxylic acid precursor and standard amidation techniques.[1][8]

PART A: Oxidation of 1H-Imidazole-2-carboxaldehyde to 1H-Imidazole-2-carboxylic acid [8]

-

Dissolution: Dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in 10 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.

-

Oxidation: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (10 g) dropwise. The addition should be controlled to manage any potential exotherm.

-

Reaction: Allow the reaction to stir at room temperature for 72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, remove the water in vacuo at room temperature to avoid decarboxylation of the product. This will yield a white crystalline solid.

-

Purification: Wash the resulting solid with a cold diethyl ether/water (4:1) mixture to remove any residual peroxide. Dry the solid to obtain 1H-imidazole-2-carboxylic acid.

PART B: Conversion to this compound

-

Activation: Suspend the dried 1H-imidazole-2-carboxylic acid (e.g., 1.0 g, 8.9 mmol) in thionyl chloride (5 mL) in a flask under an inert atmosphere (N₂ or Ar).

-

Reaction: Gently reflux the mixture for 2-3 hours until the solid dissolves, indicating the formation of the acyl chloride.

-

Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Amination: Carefully and slowly add the crude acyl chloride to a cooled (0 °C) concentrated aqueous ammonia solution (20 mL).

-

Precipitation & Isolation: Stir the mixture for 1 hour, allowing a precipitate to form. Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo to yield this compound.

Role in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its ability to engage in multiple hydrogen-bonding interactions makes it an effective mimic of peptide bonds and a potent binder to biological targets.

Mechanism of Action and Therapeutic Targets

Derivatives of this core structure have shown activity against a variety of targets. The imidazole ring can coordinate with metal ions in metalloenzymes, while the carboxamide provides crucial hydrogen bonds with amino acid residues in the active site.

-

Metallo-β-Lactamase (MBL) Inhibition: The related 1H-imidazole-2-carboxylic acid derivatives are potent inhibitors of VIM-type MBLs, enzymes that confer bacterial resistance to carbapenem antibiotics.[3] The imidazole core likely coordinates with the zinc ions in the MBL active site, while substituents are optimized to interact with flexible loops, restoring the efficacy of antibiotics.[3]

-

Antiparasitic Activity: Indole-2-carboxamides, which share the carboxamide feature, have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9][10] This highlights the importance of the carboxamide moiety in antiparasitic drug design.

-

Protein Kinase Inhibition: A derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), is a specific inhibitor of protein kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers.[4] This inhibitor has demonstrated a significant reduction in tumor growth in preclinical models, validating the imidazole-carboxamide scaffold for targeting kinases.[4]

Caption: Pharmacophore model of this compound interacting with a target.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques provides a complete structural picture.

| Technique | Purpose & Expected Observations |

| ¹H NMR | To identify proton environments. Expect signals for the two imidazole ring protons and the exchangeable N-H protons of the ring and the amide. Due to tautomerism, the ring proton signals may appear averaged.[5] |

| ¹³C NMR | To identify carbon environments. Expect signals for the three imidazole ring carbons (one deshielded C=O carbon) and potential signal averaging for C4/C5 due to tautomerism.[5] |

| FTIR | To identify functional groups. Expect characteristic vibrational bands for N-H stretching (amide and imidazole, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and imidazole ring vibrations. |

| Mass Spec. | To confirm molecular weight. Expect a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (111.10). |

| Elemental | To confirm elemental composition. The measured percentages of C, H, and N should align with the theoretical values for the molecular formula C₄H₅N₃O. |

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is limited, data from closely related imidazole compounds, such as 1H-imidazole monohydrochloride and 1-methyl-1H-imidazole-2-carboxylic acid, should be used to guide handling procedures.[11]

-

Hazards: Imidazole derivatives are often classified as causing skin irritation and serious eye irritation.[11] May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[12][13]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12]

Conclusion

This compound is a molecule of significant scientific value, bridging fundamental organic chemistry with applied pharmaceutical science. Its straightforward, though multi-step, synthesis and predictable reactivity make it an accessible building block for researchers. The inherent properties of the imidazole ring and the carboxamide group create a powerful pharmacophore that has been successfully exploited in the development of inhibitors for enzymes implicated in infectious diseases and cancer. A thorough understanding of its basic properties, as detailed in this guide, is the foundation for its innovative application in the design of next-generation therapeutics and functional materials.

References

- Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde.

- LookChem. Cas 16093-82-6,1H-Imidazol-2-carboxamide.

- ChemicalBook. 1H-Imidazole-2-carboxylic acid synthesis.

- Chemsrc. This compound | CAS#:16093-82-6.

- Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.

- PubMed. Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H-Imidazole-2-Carboxylic acid and Histidine-Based Mixed-Ligand Complexes.

- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.

- PubMed. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.

- NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- NIH. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem.

- Inform. 1-Methyl-1H-imidazole-2-carboxylic Acid: Your Key Pharmaceutical Intermediate.

- Sigma-Aldrich. SAFETY DATA SHEET.

- ChemScene. 16093-82-6 | this compound.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- ProQuest. Some properties of 1-hydroxy-1H-imidazole-2-carboxylic acid esters.

- NIH. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC.

- ResearchGate. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling.

- Apollo Scientific. 1-Methyl-1H-imidazole-2-carboxylic acid.

- CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

- PubMed. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Cas 16093-82-6,1H-Imidazol-2-carboxamide | lookchem [lookchem.com]

- 3. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:16093-82-6 | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.fi [fishersci.fi]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

1H-Imidazole-2-carboxamide chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1H-Imidazole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique combination of a hydrogen-bond-donating and -accepting carboxamide group appended to an aromatic, ionizable imidazole ring allows for versatile interactions with biological targets. This guide provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, and detailed synthetic strategies. We will explore the primary retrosynthetic pathways and present detailed, field-proven protocols for its synthesis, including the hydrolysis of 2-cyanoimidazole and the amidation of 1H-imidazole-2-carboxylic acid. A comparative analysis of these routes is provided to inform experimental design, alongside a discussion of standard characterization techniques.

Introduction: The Significance of the Imidazole-2-carboxamide Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in natural products, vitamins, and a multitude of synthetic drugs.[1][2] Its amphoteric nature and ability to participate in hydrogen bonding and coordination with metal ions make it a privileged structure for interacting with biological receptors and enzymes.[1][3] When functionalized at the 2-position with a carboxamide group, the resulting this compound moiety offers an expanded set of features. The carboxamide group, found in over 25% of known drugs, is stable, neutral, and possesses both hydrogen-bond accepting (carbonyl oxygen) and donating (amide N-H) properties.[1]

This unique combination has been leveraged in the development of potent therapeutics. For instance, derivatives of imidazole-2-carboxylic acid have been identified as powerful inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to last-resort carbapenem antibiotics.[4][5] Furthermore, the broader class of imidazole carboxamides has been explored for applications ranging from antihyperlipidemic agents to treatments for neglected tropical diseases like Chagas disease.[6][7][8] A thorough understanding of the synthesis of this core structure is therefore critical for researchers aiming to develop novel therapeutics.

Chemical Structure and Physicochemical Properties

Molecular Structure

This compound consists of a five-membered aromatic imidazole ring connected at the C2 position to a primary carboxamide functional group.

Key Structural Features:

-

Imidazole Ring: A planar, 6π-electron aromatic system containing two nitrogen atoms. The pyrrole-type nitrogen (N1) bears a hydrogen atom and can act as a hydrogen bond donor, while the pyridine-type nitrogen (N3) possesses a lone pair of electrons and acts as a hydrogen bond acceptor and a site of protonation. The ring's aromaticity confers significant thermodynamic stability.

-

Carboxamide Group: This group is also planar due to resonance between the nitrogen lone pair and the carbonyl π-system. This planarity influences the molecule's overall conformation. The amide protons (-NH₂) are weakly acidic and excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

-

Tautomerism: The proton on the N1 nitrogen can readily tautomerize to the N3 nitrogen. In the unsubstituted parent molecule, these two forms are degenerate.

Physicochemical Properties

The properties of this compound make it a valuable building block in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O | [9] |

| Molecular Weight | 111.10 g/mol | [9] |

| IUPAC Name | This compound | [10] |

| CAS Number | 16093-82-6 | [9] |

| Appearance | Solid (predicted) | |

| Hydrogen Bond Donors | 2 (imidazole N-H, amide -NH₂) | [10] |

| Hydrogen Bond Acceptors | 2 (imidazole N3, carbonyl O) | [10] |

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals two primary and logical disconnection points, leading to the most common synthetic strategies.

Caption: Two-step synthesis via the 2-cyanoimidazole intermediate.

The synthesis of 2-cyanoimidazole can be achieved from readily available imidazole N-oxides. The reaction with trimethylsilyl cyanide (TMSCN) provides a regioselective route to the 2-cyano isomer. [11]

-

Reagents & Setup:

-

3-Substituted-imidazole 1-oxide (1.0 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (4.0 eq)

-

Anhydrous solvent (e.g., Chloroform or Acetonitrile)

-

Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

Dissolve the imidazole N-oxide (1.0 eq) in the anhydrous solvent in the flask.

-

Add triethylamine (3.0 eq) to the solution.

-

Add trimethylsilyl cyanide (4.0 eq) to the mixture at the desired reaction temperature (e.g., 60 °C for higher yields of the 2-isomer in chloroform). [11] * Stir the reaction mixture under the inert atmosphere for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel) using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate 2-cyanoimidazole. [11] Causality and Expertise: The use of triethylamine is crucial as a base to facilitate the reaction. The choice of solvent and temperature is a key parameter for controlling the regioselectivity of the cyanation, with less polar solvents and higher temperatures favoring the desired 2-cyano product over the 4- and 5-cyano isomers. [11]

-

The selective conversion of the nitrile to the amide can be achieved using base-catalyzed hydrolysis with hydrogen peroxide, a method known as the Radziszewski reaction.

-

Reagents & Setup:

-

2-Cyanoimidazole (1.0 eq)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

A base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Solvent (e.g., water, ethanol/water mixture)

-

Round-bottom flask with a magnetic stirrer and temperature control.

-

-

Procedure:

-

Dissolve 2-cyanoimidazole in the chosen solvent system.

-

Add the base and cool the mixture in an ice bath.

-

Slowly add the hydrogen peroxide solution dropwise, maintaining a low temperature to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Carefully quench any remaining peroxide (e.g., with sodium sulfite solution).

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize or purify by column chromatography to obtain pure this compound.

-

Mechanistic Insight: The base deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion attacks the electrophilic carbon of the nitrile group. The resulting intermediate undergoes proton transfers and rearrangement to yield the primary amide. [12]This method is often preferred over strong acid/base hydrolysis as it can be performed under milder conditions, minimizing the formation of the carboxylic acid byproduct. [13]

Synthesis via Carboxylic Acid Amidation (Route B)

This route involves the synthesis of 1H-imidazole-2-carboxylic acid, followed by its conversion to the amide. This is a reliable, albeit potentially longer, pathway.

A high-yielding method for preparing the carboxylic acid is the oxidation of 1H-imidazole-2-carboxaldehyde. [14][15]

-

Reagents & Setup:

-

1H-Imidazole-2-carboxaldehyde (1.0 eq)

-

30% aqueous hydrogen peroxide (H₂O₂) solution

-

Water

-

Round-bottom flask with a magnetic stirrer.

-

-

Procedure:

-

Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in water.

-

Slowly add the 30% H₂O₂ solution dropwise to the stirred solution at room temperature. [14] * Continue stirring at room temperature for an extended period (e.g., 72 hours). [14] * After the reaction is complete (monitored by TLC), remove the water by distillation under reduced pressure at room temperature to avoid decarboxylation. [14] * Wash the resulting white crystalline solid with a diethyl ether/water mixture to remove excess peroxide, yielding the desired carboxylic acid. [14]

-

The carboxylic acid must be "activated" to react with an ammonia source. This is commonly done using peptide coupling agents.

-

Reagents & Setup:

-

1H-Imidazole-2-carboxylic acid (1.0 eq)

-

Coupling agent (e.g., HBTU, HATU) (1.1 eq)

-

Amine base (e.g., DIPEA, Et₃N) (2.5 eq)

-

Ammonia source (e.g., ammonium chloride, NH₄Cl) (1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Round-bottom flask with a magnetic stirrer, under an inert atmosphere.

-

-

Procedure:

-

Combine the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and ammonium chloride (1.5 eq) in the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the amine base (e.g., DIPEA) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Perform an aqueous workup to remove DMF and excess reagents.

-

Dry, concentrate, and purify the crude product by chromatography or recrystallization.

-

Expertise and Rationale: Coupling agents like HBTU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by ammonia (liberated from NH₄Cl by the base), leading to the formation of the stable amide bond under mild conditions and minimizing side reactions.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Nitrile Hydrolysis | Route B: Carboxylic Acid Amidation |

| Number of Steps | Typically 2 (Cyanation + Hydrolysis) | Typically 2 (Oxidation + Amidation) |

| Precursor Availability | Imidazole N-oxides are accessible. | Imidazole-2-carboxaldehyde is accessible. [16] |

| Key Challenges | Controlling regioselectivity during cyanation; preventing over-hydrolysis to the carboxylic acid. | Potential for decarboxylation of the carboxylic acid if heated; cost of coupling agents. [14] |

| Reagent Hazards | TMSCN is highly toxic. H₂O₂ is a strong oxidizer. | Coupling agents can be sensitizers. Solvents like DMF have health considerations. |

| Scalability | Generally good; Radziszewski reaction is robust. | Scalability can be limited by the cost of coupling agents and purification challenges. |

| Overall Yield | Can be very high with optimized conditions. | Often good to excellent yields for both steps. [14] |

Characterization Techniques

Confirmation of the successful synthesis of this compound relies on standard spectroscopic methods.

-

¹H NMR: The spectrum would show characteristic signals for the two non-equivalent imidazole ring protons (typically in the aromatic region, ~7.0-7.5 ppm) and a broad signal for the imidazole N-H proton. The two amide protons (-NH₂) would likely appear as two separate broad signals due to restricted rotation around the C-N bond.

-

¹³C NMR: Distinct signals would be observed for the three imidazole ring carbons and the carbonyl carbon (typically downfield, ~160-170 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amide and imidazole (~3100-3400 cm⁻¹), a strong C=O stretch from the amide carbonyl (~1650-1680 cm⁻¹), and C=N/C=C stretching from the aromatic ring (~1400-1600 cm⁻¹). [17]* Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (111.10).

Conclusion

This compound is a valuable molecular scaffold with significant applications in drug discovery. Its synthesis is well-established and can be approached through several reliable strategies. The choice between the nitrile hydrolysis route and the carboxylic acid amidation route depends on factors such as precursor availability, scalability requirements, and the specific capabilities of the laboratory. The nitrile hydrolysis pathway often offers a more direct and atom-economical approach, while the amidation of the corresponding carboxylic acid provides a classic and robust alternative. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers engaged in the synthesis and exploration of novel imidazole-based therapeutic agents.

References

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

- Tsumura, Y., & Iguchi, S. (1996). Process for preparing 2-cyanoimidazole compounds by reaction of an amino ketone compound. U.S. Patent No. 5,552,557.

-

Schubert, H. W. (1988). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 66, 213. [Link]

- Adama Makhteshim Ltd. (2018). Process for the preparation of 2-cyanoimidazole compounds. WIPO Patent Application WO/2018/154582.

-

Kareem, R. K., & Al-Masoudi, N. A. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 6(5), 333-339. [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

- Xi'an Modern Chemistry Research Institute. (2023). Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound. Chinese Patent Application CN115745893A.

- Adama Makhteshim Ltd. (2022). Process for the preparation of 2-cyanoimidazole compounds. Portuguese Patent PT3583094T.

-

Begtrup, M., & Vedsø, P. (1995). Selective Synthesis of 2-, 4-, and 5-Cyano Substituted Imidazoles from Imidazole N-Oxides and Trimethylsilyl Cyanide. The Journal of Organic Chemistry, 60(1), 132-136. [Link]

-

ResearchGate. (n.d.). Synthesis of compounds 1H-imidazole-2-carboxylic acid 73. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158204709, this compound. PubChem. [Link]

-

Nikolaenkova, E. B., Grishchenko, S. Y., Krasnov, V. I., & Tikhonov, A. Y. (2024). Some properties of 1-hydroxy-1H-imidazole-2-carboxylic acid esters. Chemistry of Heterocyclic Compounds, 60(9/10), 529–535. [Link]

- Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. WIPO Patent Application WO/2002/096856.

-

ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. [Link]

-

SpectraBase. (n.d.). This compound, 4,5-dihydro-. [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

-

Abu Sheikha, G., Bkhaitan, M. M., Kalloush, H., Hamadneh, L., Abu Khalaf, R., Al-Qirim, T., & Al-Hiari, Y. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical & Pharmaceutical Bulletin, 66(4), 423–426. [Link]

-

O'Connell, J. F., Parvez, M., & Rapoport, H. (1995). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry, 60(2), 434-436. [Link]

-

McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048-3050. [Link]

-

Nikolaenkova, E. B., et al. (2024). SOME PROPERTIES OF 1-HYDROXY-1H-IMIDAZOLE-2-CARBOXYLIC ACID ESTERS. Chemistry of Heterocyclic Compounds, 60(9/10). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574321, 1H-Imidazole-2-carboxylic acid. PubChem. [Link]

-

Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. [Link]

-

Hernández Romero, D., Torres Heredia, V. E., & Oscar, G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. EC Pharmacology and Toxicology, 2(2), 41-62. [Link]

-

Pandey, A. K., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-277. [Link]

-

Black, H. T., et al. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. IUCrData, 3(10), x181412. [Link]

-

Amerigo Scientific. (n.d.). 1H-Imidazole-2-carboxylic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

-

de Heuvel, E., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

de Heuvel, E., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Singh, P., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]

-

Hernández Romero, D., Torres Heredia, V. E., & Oscar, G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5135. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549404, ethyl 1H-imidazole-2-carboxylate. PubChem. [Link]

-

Peifer, C., et al. (2012). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & Medicinal Chemistry, 20(6), 2059-2071. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. nbinno.com [nbinno.com]

- 4. Some properties of 1-hydroxy-1<i>H</i>-imidazole-2-carboxylic acid esters - ProQuest [proquest.com]

- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 16093-82-6|this compound|BLD Pharm [bldpharm.com]

- 10. CID 158204709 | C8H10N6O2 | CID 158204709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]

- 14. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to 1H-Imidazole-2-carboxamide: From Precursors to a Pivotal Scaffold

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of 1H-Imidazole-2-carboxamide, a foundational heterocyclic compound. While the imidazole core, first synthesized in 1858, is ubiquitous in medicinal chemistry, the specific discovery and detailed characterization of its 2-carboxamide derivative are less documented in readily available literature. This guide illuminates the well-established synthetic pathways to its key precursors, 1H-imidazole-2-carboxaldehyde and 1H-imidazole-2-carboxylic acid. A generalized, yet chemically sound, protocol for the final amidation step is presented, alongside a discussion of the compound's physicochemical properties based on available data. The significance of the this compound scaffold is underscored by its presence in a multitude of biologically active molecules, highlighting its role as a critical building block for drug discovery professionals. This document serves as a valuable resource for researchers and scientists by consolidating known synthetic methodologies and contextualizing the importance of this simple yet potent chemical entity.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, renowned for its diverse biological activities. First synthesized by Heinrich Debus in 1858, this five-membered aromatic heterocycle is a fundamental component of numerous natural products and synthetic drugs.[1] The carboxamide functional group is also of paramount importance, appearing in over 25% of known pharmaceuticals due to its stability and hydrogen bonding capabilities. The convergence of these two moieties in this compound creates a molecule of significant interest, serving as a versatile scaffold for the development of novel therapeutic agents. This guide delves into the discovery and history of this compound, with a focus on its synthesis and chemical characterization.

The Synthetic Journey: From Imidazole to this compound

The synthesis of this compound is best understood as a multi-step process that begins with the functionalization of the imidazole ring at the 2-position. The most common and well-documented pathway proceeds through two key intermediates: 1H-imidazole-2-carboxaldehyde and 1H-imidazole-2-carboxylic acid.

Synthesis of the Precursor: 1H-Imidazole-2-carboxaldehyde

The preparation of 1H-imidazole-2-carboxaldehyde has been reported through various methods, including the oxidation of the corresponding carbinol and the formylation of protected 2-imidazolelithium reagents. A robust and optimized procedure utilizes inexpensive, commercially available starting materials.

Figure 1: Synthetic pathway to 1H-Imidazole-2-carboxaldehyde.

Oxidation to the Carboxylic Acid Intermediate

The subsequent step involves the oxidation of 1H-imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid. This transformation is efficiently achieved using hydrogen peroxide in an aqueous solution, yielding the carboxylic acid in high purity.[2]

-

To a stirred aqueous solution of 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol in 10 ml of water), slowly add a 30% aqueous solution of hydrogen peroxide (10 g) dropwise.

-

Continue the reaction at room temperature for 72 hours.

-

After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

-

Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.

This procedure typically yields 1H-imidazole-2-carboxylic acid with a high degree of purity.[2]

Figure 2: Oxidation of 1H-imidazole-2-carboxaldehyde.

The Final Step: Synthesis of this compound

The conversion of 1H-imidazole-2-carboxylic acid to its primary amide, this compound, is a critical transformation. While a definitive seminal publication detailing this specific conversion is not readily apparent in the searched literature, a 1992 publication by Unangst et al. in the Journal of Heterocyclic Chemistry describes a "Convenient and New One-Step Synthesis of 1H-Imidazole-2-carboxamides," suggesting a key development in the synthesis of this class of compounds.[3]

Lacking the full text of this historical article, a generalized and reliable protocol for the amidation of a carboxylic acid can be proposed. This typically involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Figure 3: General synthetic pathway for the amidation of 1H-imidazole-2-carboxylic acid.

-

Activation of the Carboxylic Acid: To a solution of 1H-imidazole-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) along with a non-nucleophilic base like diisopropylethylamine. Stir the mixture at room temperature for 1-2 hours to form the activated ester.[1]

-

Amidation: Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide, to the reaction mixture.

-

Reaction and Work-up: Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically subjected to an aqueous work-up, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16093-82-6 | [4][5][6] |

| Molecular Formula | C₄H₅N₃O | [4][5] |

| Molecular Weight | 111.10 g/mol | [5] |

| Melting Point | 312-313 °C (decomposes) | [4] |

| Boiling Point | 365.4 °C at 760 mmHg | [4] |

| Density | 1.394 g/cm³ | [4] |

| Flash Point | 174.8 °C | [4] |

Spectroscopic Characterization (Predicted)

While specific, experimentally derived spectra for this compound were not found in the surveyed literature, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the imidazole ring. Additionally, broad signals corresponding to the amide (CONH₂) and imidazole (NH) protons would be observed.

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for the three distinct carbons of the imidazole ring and a downfield signal for the carbonyl carbon of the amide group. The tautomeric nature of the imidazole ring might lead to broadening of the signals for the ring carbons in some solvents.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong N-H stretching vibrations for the imidazole and amide groups, typically in the range of 3100-3400 cm⁻¹. A prominent C=O stretching absorption for the amide carbonyl would be expected around 1650-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (111.10 g/mol ). Common fragmentation patterns would likely involve the loss of the amide group or fragments of the imidazole ring.[1]

Applications and Derivatives in Drug Discovery

This compound serves as a crucial precursor in the synthesis of a wide array of pharmaceuticals, particularly antifungal and antiparasitic drugs.[4] Its structural motif is a key component in numerous compounds with demonstrated biological activity, including:

-

Anti-Trypanosoma cruzi Agents: Derivatives of 1H-indole-2-carboxamides have been explored for their activity against the parasite that causes Chagas disease.[8]

-

Anticancer Agents: The benzimidazole-2-carboxamide scaffold has been investigated for the development of new anti-tuberculosis agents and PARP-1 inhibitors for cancer therapy.[9]

-

Enzyme Inhibitors: The core structure is present in molecules designed to inhibit various enzymes, showcasing its versatility as a pharmacophore.

Conclusion

This compound stands as a cornerstone in the synthesis of complex heterocyclic molecules with significant biological and pharmaceutical relevance. While its own formal "discovery" is not as prominently documented as that of its parent imidazole ring, its synthetic accessibility through well-established precursors makes it a readily available building block for medicinal chemists. This guide has provided a detailed roadmap for its synthesis, beginning with the foundational imidazole and proceeding through key aldehyde and carboxylic acid intermediates. The provided physicochemical data and predicted spectroscopic characteristics offer a solid foundation for its use in a research setting. The continued exploration of derivatives built upon the this compound scaffold promises to yield new and effective therapeutic agents for a range of diseases.

References

-

Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

-

ResearchGate. ChemInform Abstract: A Convenient and New One-Step Synthesis of 1H-Imidazole-2-carboxamides. Available from: [Link]

-

SciSpace. Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E) - SciSpace. Available from: [Link]

-

ResearchGate. ChemInform Abstract: A Two-Step Benzotriazole-Assisted Synthesis of 3Amino2- ethoxycarbonyl Imidazo(1,2-a)pyridines and Related Compounds | Request PDF. Available from: [Link]

-

LookChem. Cas 16093-82-6,1H-Imidazol-2-carboxamide. Available from: [Link]

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

- ChemInform Abstract: Condensed Isoquinolines. Part 38. Azolo[b ... Available from: https://www.researchgate.

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]

-

ResearchGate. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. Available from: [Link]

-

ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Available from: [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available from: [Link]

-

SpectraBase. This compound, 4,5-dihydro- - Optional[1H NMR] - Spectrum. Available from: [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]

-

MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available from: [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-. Available from: [Link]

-

NIST WebBook. 1H-Imidazole. Available from: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubMed. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Available from: [Link]

-

NIH. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Available from: [Link]

-

PubMed. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Available from: [Link]

-

ResearchGate. Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Available from: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

Sources

- 1. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 16093-82-6|this compound|BLD Pharm [bldpharm.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 9. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1H-Imidazole-2-carboxamide

This guide provides an in-depth technical analysis of the spectroscopic data for 1H-Imidazole-2-carboxamide (CAS 16093-82-6), a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] The imidazole moiety is a fundamental building block in numerous biologically active molecules, and the carboxamide group is present in over 25% of known drugs, valued for its stability and hydrogen bonding capabilities. Understanding the precise spectroscopic signature of this molecule is paramount for its identification, purity assessment, and the study of its interactions in biological systems.

This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere listing of values, this guide explains the rationale behind the expected spectral features, addresses potential analytical challenges such as tautomerism, and provides robust, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a planar, aromatic heterocycle. Its structure presents distinct features that give rise to a characteristic spectroscopic fingerprint: an amide group directly attached to the C2 position of the imidazole ring. The presence of exchangeable protons (N-H and -NH₂) and the potential for tautomerism require careful consideration during spectral acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its electronic environment and connectivity.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the imidazole ring protons and the amide protons. The exact chemical shifts can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and proton exchange. The predicted spectrum in a common solvent like DMSO-d₆ is detailed below.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| H4 / H5 | ~7.10 - 7.40 | Doublet / Singlet | 2H | These two protons on the imidazole ring are in a similar electronic environment. Depending on the tautomeric equilibrium, they may appear as two distinct signals or a single, slightly broadened peak. Their chemical shift is downfield due to the aromatic nature of the ring. |

| -NH₂ (Amide) | ~7.50 and ~7.90 | Broad Singlet | 2H | The two amide protons are diastereotopic and can appear as two separate broad singlets. Their broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water in the solvent. |

| N1-H (Imidazole) | >12.0 | Very Broad Singlet | 1H | This proton is acidic and involved in extensive hydrogen bonding, leading to a significantly downfield and often very broad signal that can be difficult to observe. |

Expertise & Experience: The observation of the imidazole N1-H proton can be challenging. If it is not readily apparent, a 1D ¹H NMR experiment with suppressed water signal or a 2D NMR experiment like a ¹H-¹⁵N HSQC can be invaluable for its definitive assignment. The characteristic broadness of the amide protons is a key identifying feature.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the potential for fast tautomerization on the NMR timescale, the signals for C4 and C5 may be averaged, appearing as a single peak.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C=O (Amide) | ~160 - 165 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its conjugation with the imidazole ring. |

| C2 (Imidazole) | ~140 - 145 | This quaternary carbon, directly attached to the carboxamide group and two nitrogen atoms, is the most downfield of the ring carbons. |

| C4 / C5 (Imidazole) | ~120 - 128 | These carbons are in the typical range for aromatic heterocycles. Their signals might be broadened or coalesced due to tautomerism. |

Trustworthiness: A common issue with imidazole-containing compounds in ¹³C NMR is the difficulty in observing the quaternary carbon signals (like C2) due to their long relaxation times. Running the experiment with a longer relaxation delay (d1) or using a polarization transfer experiment like DEPT can help in their observation and assignment.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize the compound well and slow down the exchange of N-H protons, often making them observable.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for the residual solvent signal.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 14 ppm for ¹H NMR).

-

For ¹H NMR, use a standard pulse sequence (e.g., 'zg30'). Acquire at least 16 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., 'zgpg30'). To ensure the observation of quaternary carbons, set the relaxation delay (d1) to at least 5 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: NMR Spectroscopy Workflow for this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C=N bonds.

Table 3: Predicted FT-IR Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3400 - 3100 | N-H stretching | Strong, Broad | This broad region corresponds to the symmetric and asymmetric stretching vibrations of the amide (-NH₂) and the imidazole (N-H) groups. The broadness is due to extensive intermolecular hydrogen bonding in the solid state. |

| ~1670 | C=O stretching (Amide I) | Strong | A very strong and sharp absorption characteristic of the amide carbonyl group. Its position indicates some degree of conjugation with the imidazole ring.[2] |

| ~1620 | N-H bending (Amide II) | Medium | This band arises from the in-plane bending of the amide N-H bonds. |

| 1550 - 1450 | C=N and C=C stretching | Medium-Strong | These absorptions are characteristic of the aromatic imidazole ring stretching vibrations. |

| ~1400 | C-N stretching | Medium | Corresponds to the stretching of the C-N bond between the imidazole ring and the amide group. |

Authoritative Grounding: The presence of a strong absorption around 1670 cm⁻¹ is a definitive indicator of the amide carbonyl group. For comparison, the C=O stretch in 1H-imidazole-2-carboxylic acid appears at a higher frequency, typically around 1700-1720 cm⁻¹, due to the different electronic nature of the carboxylic acid group.[3]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples.[4]

-

Sample Preparation:

-

Gently grind a small amount (~1-2 mg) of this compound in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[5]

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Caption: FT-IR Spectroscopy Workflow using the KBr Pellet Method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for volatile, small organic molecules.

Electron Ionization Mass Spectrometry (EI-MS): Predicted Data and Interpretation

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.[6] The molecular formula of this compound is C₄H₅N₃O, with a molecular weight of 111.10 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Interpretation |

| 111 | [M]⁺˙ | Molecular Ion Peak: This peak confirms the molecular weight of the compound. Its observation is crucial for identification. |

| 95 | [M - NH₂]⁺ | Loss of the amino radical from the amide group. |

| 83 | [M - CO]⁺˙ | Loss of carbon monoxide, a common fragmentation pathway for carbonyl-containing compounds. |

| 67 | [M - NH₂ - CO]⁺ | Sequential loss of the amino group and carbon monoxide, leading to the imidazole ring fragment. This is often a prominent peak. |

| 44 | [CONH₂]⁺ | Fragment corresponding to the carboxamide group itself. |

Expertise & Experience: The molecular ion peak at m/z 111 should be reasonably intense due to the stability of the aromatic imidazole ring. The most characteristic fragmentation pathway would involve the cleavage of the C-C bond between the ring and the carbonyl group, leading to the stable imidazole cation or related fragments. For comparison, the mass spectrum of 1H-imidazole-2-carbaldehyde shows a strong molecular ion at m/z 96 and a prominent peak at m/z 67, corresponding to the loss of the formyl group (-CHO).[7]

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Experimental Protocol for EI-MS

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library spectra.[8]

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound, for example, from m/z 35 to 200. A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

-

Detection and Data Analysis:

-

The detector (e.g., an electron multiplier) records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and MS techniques. This guide provides a comprehensive framework for understanding and acquiring this critical data. By combining the predicted spectral features with robust, validated experimental protocols, researchers and drug development professionals can confidently identify and characterize this important molecule, ensuring the integrity and reliability of their scientific endeavors.

References

-

Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

-

SpectraBase. (n.d.). 1H-Imidazole-1-carboxamide, N,N-diethyl-. Available at: [Link]

-

Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Available at: [Link]

- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Caucia, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

-

PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Available at: [Link]

-

ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

-

Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Available at: [Link]

-

ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Available at: [Link]

-

Bitesize Bio. (2024). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]

-

PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Available at: [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

- Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103348.

-

ResearchGate. (2023). Electron ionization time-of-flight mass spectrometry: Historical review and current applications. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Available at: [Link]

- Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. 4(4), 1551-1556.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- Indian Journal of Chemistry. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. 21A, 696-698.

Sources

- 1. chemscene.com [chemscene.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. shimadzu.com [shimadzu.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H-Imidazole-2-carboxaldehyde [webbook.nist.gov]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Therapeutic Potential of 1H-Imidazole-2-carboxamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1H-imidazole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds and their derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future perspectives for the clinical application of this compound derivatives.

Introduction: The Versatility of the Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purines.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an exceptional scaffold for interacting with various biological targets like enzymes and receptors.[1][2] The this compound core, in particular, has garnered significant attention due to the synthetic tractability of the carboxamide group, which allows for extensive chemical modifications to fine-tune the pharmacological profile of the resulting derivatives.[3] This guide will systematically explore the compelling evidence supporting the development of these compounds as next-generation therapeutics.

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of this compound have demonstrated potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[4][5] Their multifaceted mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action in Oncology

The anticancer effects of this compound derivatives are attributed to several key mechanisms:

-

Enzyme Inhibition: A significant strategy in cancer therapy is the targeting of enzymes that are overexpressed or hyperactivated in tumor cells.

-

Fatty Acid Synthase (FASN) Inhibition: Many cancer cells exhibit upregulated de novo lipogenesis to support rapid proliferation, making FASN a prime therapeutic target.[6] Certain 1H-benzo[d]imidazole-5-carboxamide derivatives have been identified as potent FASN inhibitors, leading to apoptosis and cell cycle arrest in cancer cells.[6]

-

Topoisomerase Inhibition: DNA topoisomerases are essential for DNA replication and transcription. Their inhibition leads to DNA damage and cell death. Several imidazole derivatives have been shown to act as topoisomerase inhibitors, highlighting their potential as DNA-damaging agents in cancer therapy.[4]

-

Kinase Inhibition: Kinases play a central role in cell signaling and are often dysregulated in cancer. Imidazole-based compounds have been developed as inhibitors of various kinases, including receptor tyrosine kinases like VEGFR-2 and EGFR, as well as intracellular kinases like p38 MAP kinase, thereby disrupting tumor angiogenesis and proliferation.[5][7]

-

-

Tubulin Polymerization Inhibition: The microtubule network is critical for cell division, making it a well-established target for anticancer drugs. Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

-

Induction of Apoptosis: A common outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. Imidazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspases.[6][8]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| CTL-06 | HCT-116 (Colon) | 3 ± 0.25 | FASN Inhibition | [6] |

| CTL-12 | HCT-116 (Colon) | 2.5 ± 0.25 | FASN Inhibition | [6] |

| Compound 22 | NUGC-3 (Gastric) | 0.05 | Tubulin Polymerization Inhibition | [4] |

| BZML (13) | SW480 (Colorectal) | 0.0274 | Tubulin Polymerization Inhibition | [5] |

| Compound 5 | MCF-7 (Breast) | < 5 | VEGFR-2 Kinase Inhibition | [7] |

| Compound 7 | hCA-IX | 9.6 ± 0.2 | Carbonic Anhydrase IX Inhibition | [9] |

| Compound 10 | hCA-IX | 32.2 ± 1.0 | Carbonic Anhydrase IX Inhibition | [9] |

| Compound 12 | K-562 (Leukemia) | 0.33 | Not specified | [10] |

| Compound 10 | HCT-116 (Colon) | 1.01 | Topoisomerase/PI3Kα/EGFR Inhibition | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of pathogenic microbes.

Mechanism of Action in Microbiology

The antimicrobial effects of these compounds are diverse and can involve:

-

Inhibition of Metallo-β-Lactamases (MBLs): MBLs are enzymes produced by some bacteria that can inactivate a broad spectrum of β-lactam antibiotics, a cornerstone of antibacterial therapy. 1H-imidazole-2-carboxylic acid derivatives have been identified as potent inhibitors of MBLs, restoring the efficacy of carbapenem antibiotics against resistant strains.[11]

-

Disruption of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Certain imidazole derivatives have demonstrated the ability to inhibit biofilm formation and kill cells within mature biofilms, a critical attribute for treating chronic infections.[12]

-

Targeting Essential Bacterial Proteins: Molecular docking studies suggest that some imidazole derivatives may exert their antibacterial effects by interacting with essential bacterial proteins such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases.[12]

Quantitative Analysis of Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 3ao | Staphylococcus aureus | < 1 | [12] |

| 3aq | Staphylococcus aureus | < 1 | [12] |

| 3ag | Mycobacterium smegmatis | 3.9 | [12] |

| 3ag | Candida albicans | 3.9 | [12] |

| 3aq | Candida albicans | 3.9 | [12] |

| HL1 | Staphylococcus aureus | 625 | [13] |

| HL2 | Staphylococcus aureus | 625 | [13] |

| HL1 | MRSA | 1250 | [13] |

| HL2 | MRSA | 625 | [13] |

| 93i | Pseudomonas aeruginosa | 0.46 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each assay.

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. This compound derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.

Mechanism of Action in Inflammation

The anti-inflammatory properties of these compounds are often linked to their ability to modulate key inflammatory pathways:

-

Inhibition of Pro-inflammatory Cytokines: Imidazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][15]

-

Modulation of MAP Kinase Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 MAPK pathway, play a crucial role in the inflammatory response. Some imidazole derivatives act as inhibitors of p38 MAPK, thereby suppressing the downstream production of inflammatory mediators.[16][17]

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Some imidazole derivatives have demonstrated selective COX-2 inhibitory activity.[18]